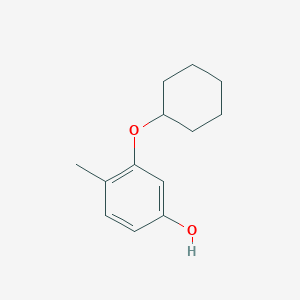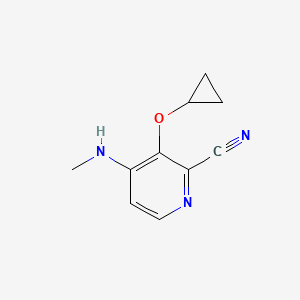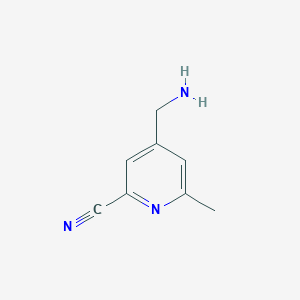
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile is an organic compound with a pyridine ring substituted with an aminomethyl group at the 4-position, a methyl group at the 6-position, and a cyano group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the alkylation of 4-(aminomethyl)pyridine with a suitable alkylating agent under basic conditions. Another method includes the cyclization of appropriate precursors under specific reaction conditions to form the desired pyridine ring with the required substituents.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the cyano and methyl groups.
4-(Aminomethyl)benzoic acid: Contains a benzene ring instead of a pyridine ring.
4-(Aminomethyl)indole: Contains an indole ring instead of a pyridine ring.
Uniqueness
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile is unique due to the presence of both the cyano and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
4-(aminomethyl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-2-7(4-9)3-8(5-10)11-6/h2-3H,4,9H2,1H3 |
Clé InChI |
QYZIIQHSKJPQFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C#N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


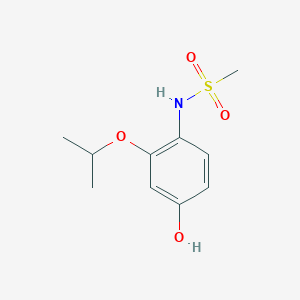
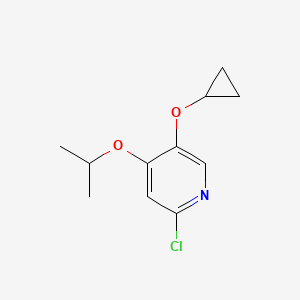

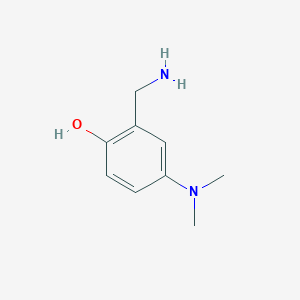
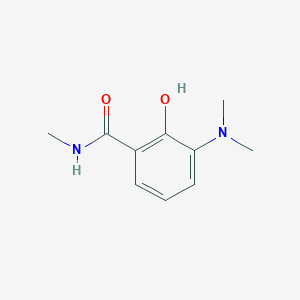
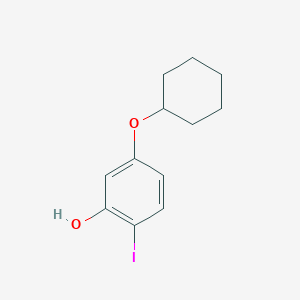

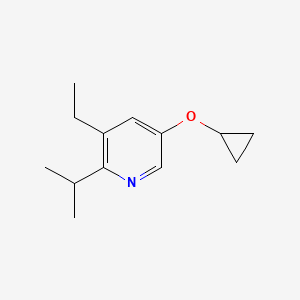
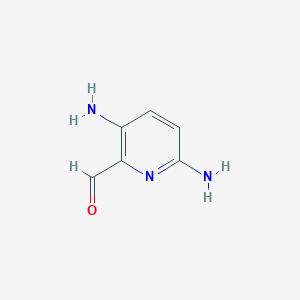
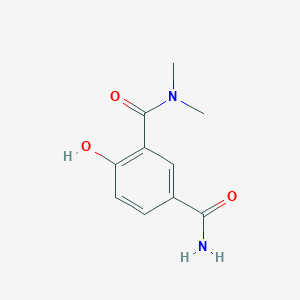
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
